![molecular formula C8H4BrNO2 B1267563 4-Bromophthalimide CAS No. 6941-75-9](/img/structure/B1267563.png)
4-Bromophthalimide
Overview
Description
4-Bromophthalimide is a yellow to slightly yellow powder . It is used as an intermediate for pharmaceutical and organic synthesis .
Synthesis Analysis
4-Bromophthalimide can be synthesized from inexpensive 4-bromophthalimide in just three steps including one Pd-catalyzed Stille cross-coupling . It can also be synthesized using optimized microwave and direct heteroarylation protocols .Molecular Structure Analysis
The molecular formula of 4-Bromophthalimide is C8H4BrNO2 and its molecular weight is 226.03 .Chemical Reactions Analysis
4-Bromophthalimide is known to be involved in oxidation and kinetics of different organic compounds . It has been used in the oxidation of dextrose and in the synthesis of organic π-conjugated small molecules .Physical And Chemical Properties Analysis
4-Bromophthalimide has a melting point of 235 °C and a density of 1.826±0.06 g/cm3 . It is soluble in N,N-DMF .Scientific Research Applications
Pharmaceutical Intermediate
4-Bromophthalimide: is widely used as an intermediate in the synthesis of pharmaceutical compounds . Its reactivity allows for the creation of various pharmaceutical agents, playing a crucial role in the development of new drugs and treatments.
Organic Synthesis
This compound serves as a key intermediate in organic synthesis processes . It is involved in the construction of complex organic molecules, which are essential for the synthesis of various organic products, including dyes, resins, and other polymers.
Oxidizing Agent
4-Bromophthalimide: exhibits oxidative behavior, which is utilized for the oxidation of organic compounds . It can convert harmful substances into less toxic or environmentally friendly materials, making it valuable in environmental remediation efforts.
Kinetic Studies
The kinetics of oxidation reactions involving 4-Bromophthalimide are of significant interest in chemical research . Understanding these reactions helps in the development of more efficient and selective oxidation processes in various industrial applications.
Enolization Studies
In acidic mediums, 4-Bromophthalimide is used to study the enolization of 4-oxobutanoic acids . These studies are important for pharmaceutical chemistry, as they relate to the reactivity and stability of potential drug molecules.
Catalysis
4-Bromophthalimide: can act as a catalyst in certain chemical reactions . Its catalytic properties are exploited to enhance reaction rates and yields, which is beneficial in both research and industrial manufacturing.
Environmental Chemistry
Due to its oxidative properties, 4-Bromophthalimide is used in environmental chemistry to study the degradation of pollutants . It helps in understanding the chemical processes that can mitigate environmental contamination.
Biological Significance
The reactivity of 4-Bromophthalimide with biological molecules is of interest in biochemistry and medicinal chemistry . It can be used to modify peptides and proteins, which is useful in the study of biological functions and the development of therapeutic agents.
Mechanism of Action
Target of Action
4-Bromophthalimide (4-BP) is primarily used as an oxidizing agent in the oxidation of organic compounds . Its primary targets are organic compounds, particularly those that are toxic and hazardous for the environment .
Mode of Action
The interaction of 4-BP with its targets involves a conventional oxidation process . The oxidation of organic compounds by 4-BP is a significant process for converting these compounds into environmentally friendly or less harmful substances . The total reaction is second-order, with first-order dependence on both the oxidant and the substrate .
Biochemical Pathways
The oxidation process carried out by 4-BP affects various biochemical pathways. The oxidation products obtained by the oxidation of various organic compounds by 4-BP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, aldonic acid, etc . These products indicate that 4-BP affects multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The result of 4-BP’s action is the conversion of organic compounds into less harmful substances . This is achieved through the oxidation process, which leads to the formation of various oxidation products . The exact molecular and cellular effects would depend on the specific organic compounds that 4-BP is interacting with.
Action Environment
The action of 4-BP can be influenced by various environmental factors. For instance, the rate of oxidation increases linearly with the concentration of hydrogen ions . . These findings suggest that the action, efficacy, and stability of 4-BP can be influenced by factors such as pH and ionic strength.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYICZVGHULCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284615 | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophthalimide | |
CAS RN |
6941-75-9 | |
Record name | 6941-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Bromophthalimide a useful starting material in organic synthesis, particularly for developing potential protein kinase inhibitors?
A1: 4-Bromophthalimide serves as a versatile building block in organic synthesis due to its reactivity. [] It can be easily functionalized via palladium-catalyzed Stille cross-coupling reactions. This allows for the introduction of various substituents, such as pyridine rings, leading to the creation of more complex molecules like 4-(pyridin-2-yl)phthalimide. [] This derivative is particularly interesting because it can undergo regioselective cyclometalation, forming organometallic complexes with potential for protein kinase inhibition. []
Q2: Can you elaborate on the significance of the phthalimide moiety in designing protein kinase inhibitors?
A2: Research suggests that the phthalimide moiety plays a crucial role in the interaction with protein kinases. [] Specifically, it forms hydrogen bonds with the hinge region of the ATP-binding site in these enzymes. [] This interaction mimics the binding mode of ATP, the natural substrate of kinases, leading to competitive inhibition. This targeted interaction makes 4-Bromophthalimide derivatives promising candidates for developing specific and potent kinase inhibitors.
Q3: Are there any crystallographic studies available that provide insights into the binding mode of 4-Bromophthalimide derivatives with protein kinases?
A3: Yes, a co-crystal structure of a metallo-phthalimide, derived from 4-Bromophthalimide, with the protein kinase Pim1 has been reported. [] This structure confirms that the phthalimide moiety engages in the intended hydrogen bonding with the hinge region of the ATP-binding site. [] This visual confirmation at the molecular level reinforces the potential of 4-Bromophthalimide derivatives as ATP-competitive kinase inhibitors.
Q4: Aside from protein kinase inhibition, has 4-Bromophthalimide been explored in other research areas?
A4: Yes, 4-Bromophthalimide has been investigated in studies concerning oxidative ammonolysis reactions. [, ] For instance, its conversion as a substrate in the oxidative ammonolysis of 4-bromo-o-xylene has been examined. [] Additionally, research has focused on the formation of by-products during the kinetics of oxidative ammonolysis of 4-bromo-o-xylene, providing insights into the reactivity and potential applications of 4-Bromophthalimide in this specific chemical context. []
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